molecular formula C11H8ClN5 B1426186 4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine CAS No. 1207827-22-2

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Cat. No. B1426186
M. Wt: 245.67 g/mol
InChI Key: PPIUINKGHRTHEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound with the formula C16H14ClFN4O2 . It is a white solid .


Synthesis Analysis

The synthesis of this compound involves several steps. One process involves admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent to form 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C). Then, Compound C and 2,6-dichloro-5-fluoronicotinamide (Compound D) are admixed to form 2,6-dichloro-5-fluoro-N-((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E). Finally, Compound E and a second base are admixed to form a product mixture comprising the desired compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with chlorine, fluorine, nitrogen, and oxygen atoms attached to a pyrimidine ring . The exact structure can be determined using techniques such as X-ray diffraction .


Physical And Chemical Properties Analysis

This compound is a white solid . Its exact physical and chemical properties, such as melting point and solubility, are not well-documented.

Scientific Research Applications

  • Anti-Fibrosis Activity

    • Field : Medicinal Chemistry
    • Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
    • Method : The compounds were synthesized and their anti-fibrotic activities were evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
  • Pharmacological Applications

    • Field : Medicinal Chemistry
    • Application : Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
    • Method : Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents .
    • Results : Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities. For example, pyrimidine derivatives are known as antimicrobial, antiviral, antitumor and antifibrotic compounds .
  • Two-Dimensional Networks

    • Field : Inorganic Chemistry
    • Application : The study focuses on tuning the packing, interpenetration, and porosity of two-dimensional networks by metal ions and ligand side groups .
    • Method : Solvothermal reactions of 3- (3-methylpyridin-4-yl)benzoic acid (Hmpba) with Zn ( II ), Cd ( II ), or Cu ( II) salts yielded crystals of coordination polymers .
    • Results : The coordination networks constructed by the same metal ions and the ligand without the methyl group (3- (pyridin-4-yl)benzoic acid) have a completely inversed trend in packing/interpenetration and porosity .
  • Multi-Targeted Kinase Inhibitors

    • Field : Medicinal Chemistry
    • Application : A series of new compounds, specifically halogenated ‘ ( E )-4- ( (7 H -pyrrolo [2,3- d ]pyrimidin-4-yl)amino)- N ’-benzylidenebenzohydrazides’, were synthesized as potential multi-targeted kinase inhibitors .
    • Method : The compounds were synthesized in three steps with high yields .
    • Results : Among these novel compounds, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM .
  • Process for Preparing Compounds

    • Field : Organic Chemistry
    • Application : A process for preparing compound A, which could be a pyrimidine derivative .
    • Method : The process involves admixing 2-isopropyl-4-methylpyridin-3-amine (Compound B), or a salt thereof, a first base, and a reactive compound comprising phosgene or a phosgene equivalent in an organic solvent to form 3‑isocyanato-2-isopropyl-4-methylpyridine (Compound C); admixing Compound C and 2,6-dichloro-5-fluoronicotinamide (Compound D) to form 2,6-dichloro-5-fluoro- N - ((2-isopropy1-4-methylpyridin-3-yl)carbamoyl)nicotinamide (Compound E); and admixing Compound E and a second base to form a product mixture comprising Compound A and the second base .
    • Results : The result is a product mixture comprising Compound A and the second base .
  • Chemical Properties

    • Field : Chemical Engineering
    • Application : The study of chemical properties of pyrimidine derivatives .
    • Method : The method involves the analysis of the chemical properties, structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information .
    • Results : The results provide detailed information about the chemical properties of the pyrimidine derivative .

Future Directions

The future research directions for this compound could include further investigation of its biological activity, as well as exploration of its potential uses in medicine and agriculture . Additionally, more research could be done to better understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5/c1-7-4-13-3-2-9(7)17-11-8(5-16-17)10(12)14-6-15-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIUINKGHRTHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Synthesis routes and methods

Procedure details

Phosphoryl trichloride (7.59 mL, 79.2 mmol) was added to 1-(3-methylpyridin-4-yl)-7H-pyrazolo[4,5-e]pyrimidin-4-one (Intermediate M2) (900 mg, 3.96 mmol) and the resulting suspension was stirred at 100° C. for 24 hours during which a solution formed. This was evaporated, triturated with ether (3×10 mL) and dried in vacuo. The resulting solid was suspended in DCM (50 mL) and stirred with 10 g of polymer supported carbonate for 2 hours. The mixture was filtered and evaporated to afford 4-chloro-1-(3-methylpyridin-4-yl)pyrazolo[5,4-d]pyrimidine (700 mg, 72%). 1H NMR (400 MHz, DMSO-d6) δ 2.25 (3H, s), 7.62 (1H, d), 8.64 (1H, d), 8.74 (1H, s), 8.83 (1H, s), 8.94 (1H, s); m/z (ESI+) (M+H)+=246; HPLC tR=1.22 min.
Quantity
7.59 mL
Type
reactant
Reaction Step One
Name
1-(3-methylpyridin-4-yl)-7H-pyrazolo[4,5-e]pyrimidin-4-one
Quantity
900 mg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 5
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Chloro-1-(3-methylpyridin-4-YL)-1H-pyrazolo[3,4-D]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.